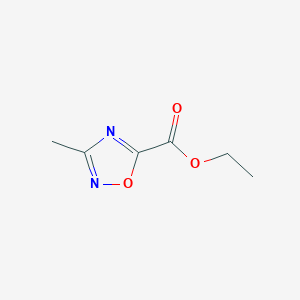
1-(1-Methylpyrazol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 1-(1-Methylpyrazol-4-yl)ethanol, is closely related to 4-methylpyrazole, which is a potent inhibitor of alcohol dehydrogenase (ADH). ADH is an enzyme that plays a crucial role in the metabolism of ethanol in the liver. The inhibition of ADH can lead to increased blood levels of ethanol and its metabolites, which has implications for the treatment of alcohol-related conditions and poisonings .
Synthesis Analysis
While the
Applications De Recherche Scientifique
Metabolic Interactions and Biological Effects
Research has shown that 1-(1-Methylpyrazol-4-yl)ethanol, particularly in its 4-methylpyrazole form, has significant interactions with ethanol metabolism. In studies involving rats, it was observed that this compound, when combined with ethanol, can lead to increased microsomal drug-metabolizing activity. Additionally, there appears to be a mutual interaction in the metabolism of ethanol and 4-methylpyrazole, potentially leading to higher blood concentrations of both substances. Notably, its chronic and acute toxicity was minimal at doses effective in blocking ethanol metabolism (Blomstrand et al., 1980).
Inhibition of Alcohol Oxidation
1-(1-Methylpyrazol-4-yl)ethanol, through its derivative 4-methylpyrazole, has been found to inhibit the oxidation of alcohol. This property is particularly noted in the context of its use as a treatment for methanol or ethylene glycol poisoning. The inhibition of alcohol dehydrogenase (ADH) by 4-methylpyrazole has been studied extensively, indicating its potential as a therapeutic agent in these poisonings (Blomstrand et al., 1979).
Effects on Neurobehavioral Toxicity
In a murine model, the administration of 4-methylpyrazole (an ADH antagonist derived from 1-(1-Methylpyrazol-4-yl)ethanol) was found to prolong ethanol neurobehavioral toxicity. This suggests that by inhibiting the metabolism of ethanol by ADH, 4-methylpyrazole can impact the duration and intensity of ethanol's neurobehavioral effects (Páez et al., 2004).
Clinical Implications in Human Alcohol Research
1-(1-Methylpyrazol-4-yl)ethanol, as 4-methylpyrazole, is considered a candidate for replacing ethanol as an antidote for methanol and ethylene glycol intoxications. Its longer duration of action and fewer adverse effects compared to ethanol make it a subject of interest in human alcohol research. Studies have shown that 4-methylpyrazole can reduce the rate of elimination of ethanol in humans, indicating a mutual inhibitory effect on their elimination (Jacobsen et al., 1996).
Kinetic Interactions and Toxicity Assessment
Further studies highlight the kinetic interactions between 4-methylpyrazole and ethanol, emphasizing the importance of understanding these interactions in clinical settings, especially in cases of self-poisoning where ethanol is also ingested. The assessment of the acute and chronic toxicity of these substances, particularly in combination, is crucial for developing effective treatment strategies (Various Authors, 1970-2004).
Propriétés
IUPAC Name |
1-(1-methylpyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJMHJRBXQSTCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618523 |
Source


|
| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpyrazol-4-yl)ethanol | |
CAS RN |
40534-33-6 |
Source


|
| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)


![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)








